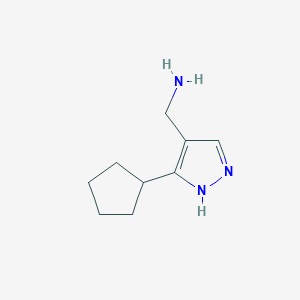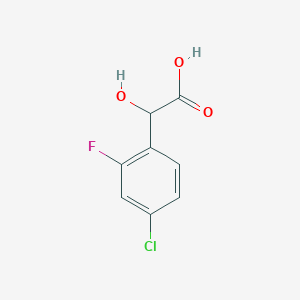
(5-cyclopentyl-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for(5-cyclopentyl-1H-pyrazol-4-yl)methanamine were not found, pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
Wissenschaftliche Forschungsanwendungen
Ambient-Temperature Synthesis and Characterization
One study reports on the synthesis of related pyrazole derivatives through ambient-temperature synthesis methods, highlighting the utility of these compounds in organic synthesis. For example, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine demonstrates efficient condensation reactions, showcasing the relevance of pyrazole derivatives in chemical synthesis (Becerra, Cobo, & Castillo, 2021).
Catalytic and Coordination Chemistry
Another segment of research focuses on the formation of metal complexes with pyrazole-based ligands, which are significant in coordination chemistry and catalysis. Studies reveal that cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands exhibit varied coordination geometries and show potential in catalysis, such as in the polymerization of methyl methacrylate (Choi et al., 2015).
Antimicrobial and Anticancer Agents
Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown these compounds to possess potential as antimicrobial and anticancer agents. Certain derivatives exhibited higher anticancer activity compared to reference drugs, indicating the therapeutic potential of pyrazole-based compounds in medicine (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Activity
Further studies extend into the computational realm, where molecular docking analyses of pyrazole derivatives have been conducted to understand their interactions with biological targets. Such studies provide insights into the design of new compounds with enhanced biological activities, including inhibition of enzymes relevant to diseases like Alzheimer's (Kumar et al., 2013).
Synthesis and Characterization of Complexes
Additionally, research into the synthesis and structural characterization of metal complexes based on pyrazole Schiff bases reveals their potential in anticancer therapy. These complexes have shown selective cytotoxicity against cancerous cell lines, indicating their promise as therapeutic agents (Mbugua et al., 2020).
Wirkmechanismus
The mechanism of action, target, and biochemical pathways of a compound depend on its specific structure and functional groups. In general, pyrazoles can interact with various enzymes, receptors, and other proteins in the body, leading to different biological effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical properties such as solubility, stability, and size. These properties can be influenced by various factors, including the presence of functional groups, the compound’s overall structure, and the physiological conditions in the body .
The result of a compound’s action can vary widely, from inhibiting or activating specific biochemical pathways to inducing or preventing certain physiological responses. This depends on the compound’s specific interactions with its targets .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s stability, efficacy, and action. For example, certain environmental conditions can affect a compound’s solubility and therefore its bioavailability .
Eigenschaften
IUPAC Name |
(5-cyclopentyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-8-6-11-12-9(8)7-3-1-2-4-7/h6-7H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAMGBPUGMZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)
![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)
![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)
![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)


